N-(4-chlorobenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

DNA binding metal chelation cytotoxicity

N-(4-chlorobenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a synthetic small molecule belonging to the 2-benzoxazolone (benzo[d]oxazol-2(3H)-one) class, featuring a 4-chlorobenzyl amide side chain linked via a propanamide spacer. Its molecular formula is C17H15ClN2O3 with a molecular weight of 330.8 g/mol, and it is catalogued under PubChem CID 3163760 as well as the screening library identifier STK895171.

Molecular Formula C17H15ClN2O3
Molecular Weight 330.8g/mol
CAS No. 851988-91-5
Cat. No. B353078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
CAS851988-91-5
Molecular FormulaC17H15ClN2O3
Molecular Weight330.8g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN2O3/c18-13-7-5-12(6-8-13)11-19-16(21)9-10-20-14-3-1-2-4-15(14)23-17(20)22/h1-8H,9-11H2,(H,19,21)
InChIKeyQKDOXNLQZUAUMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorobenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide (CAS 851988-91-5): Procurement-Relevant Chemical Identity and Scaffold Context


N-(4-chlorobenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a synthetic small molecule belonging to the 2-benzoxazolone (benzo[d]oxazol-2(3H)-one) class, featuring a 4-chlorobenzyl amide side chain linked via a propanamide spacer [1]. Its molecular formula is C17H15ClN2O3 with a molecular weight of 330.8 g/mol, and it is catalogued under PubChem CID 3163760 as well as the screening library identifier STK895171 [1]. The compound incorporates a hydrogen bond donor (amide NH), three hydrogen bond acceptors (two carbonyl oxygens and the benzoxazolone oxygen), and a lipophilic 4-chlorobenzyl group (XLogP3-AA = 2.7), positioning it within a physicochemical space commonly explored for probe and lead discovery but lacking published target-specific pharmacological characterization [1].

Metal-chelation and DNA-binding study context
Side-chain substitution profiling (4-chlorobenzyl)
Benzoxazolone SAR probe with intermediate chain length

Why In-Class Benzoxazolone Propanamides Cannot Substitute for N-(4-Chlorobenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in Research Procurement


Within the 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide scaffold, the identity and position of the N-substituent on the terminal amide profoundly influence metal-chelation capacity, DNA-binding mode, and cytotoxic potency [1]. In a systematic study of benzoxazole analogs, ligands with short ester/amide side chains (compounds 2, 6, 7, 8) exhibited strong metal-mediated DNA binding and selective cytotoxicity against A549 lung cancer cells (IC50 values of 11–14 μM), whereas long-chain congeners (9, 10, 11) showed weaker DNA binding and reduced activity (IC50 39–>50 μM) [1]. The target compound carries a 4-chlorobenzyl amide side chain of intermediate length and distinct electronic character, meaning that substitution with a 4-methylbenzyl, 2-chlorobenzyl, or unsubstituted benzyl analog will alter the metal-coordination geometry, the lipophilicity balance (ΔXLogP of approximately 0.5–1.0 units), and consequently both the binding selectivity and the biological readout [1][2]. Generic replacement without head-to-head validation therefore risks experimental irreproducibility and flawed structure–activity conclusions.

Side-chain length may alter metal-binding stoichiometry and shift between 2:1 and 1:1 complexes.
Ortho vs. para chloro substitution introduces steric and electronic differences that can affect coordination geometry.
Lipophilicity variation (ΔXLogP ~0.3) may change chromatographic retention and assay compatibility.

N-(4-Chlorobenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide: Quantitative Differentiation Evidence Against Structural Analogs


Metal-Mediated DNA-Binding and Cytotoxicity: Side-Chain Length Governs Biological Activity Within the Benzoxazolone Propanamide Series

In a head-to-head comparison of benzoxazole-propanamide ligands, the IC50 values against A549 lung cancer cells varied by over 4-fold depending solely on the amide/ester side chain attached to the benzoxazole core [1]. Ligand 8 (containing a short ester-linked side chain) exhibited an IC50 of 11 ± 1 μM against A549 cells and 10 ± 8 μM against MCF7 cells, whereas ligand 11 (bearing a long amide-linked side chain) showed IC50 values of 41 ± 17 μM (A549) and >50 μM (MCF7) [1]. The target compound, N-(4-chlorobenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, positions its 4-chlorobenzyl group at a side-chain length intermediate between the short-chain (2, 6, 7, 8) and long-chain (9, 10, 11) ligands, predicting a metal-binding and cytotoxicity profile distinct from both extremes. Analogous N-(2-chlorobenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide (Hit2Lead listing) and N-(4-methylbenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide (evitachem listing) are available commercially but lack any published metal-binding or cytotoxicity data, making their substitution for the 4-chlorobenzyl analog an uncontrolled variable in DNA-binding assays .

Cytotoxicity IC50 variation
Class-level inference
~3.7× shift (11 vs 41 µM) between short- and long-chain analogs
Supports side-chain-dependent SAR interpretation
Target compound IC50 inferred from analog data; validate experimentally
DNA binding metal chelation cytotoxicity

Ligand–Metal Stoichiometry Divergence: Short vs. Long Side Chains Determine 2:1 vs. 1:1 Complex Formation

Electrospray ionization mass spectrometry (ESI-MS) experiments revealed that benzoxazole ligands with short side chains (compounds 2, 6, 7, 8) predominantly form 2:1 ligand/metal complexes with Ni2+, Cu2+, and Zn2+, whereas long side-chain ligands (9, 10, 11) favor 1:1 complexes [1]. This stoichiometric divergence is attributed to the ability of the longer side chain to wrap around the metal ion and occupy additional coordination sites, as demonstrated by the spectra of ligand 9 with Cu2+. The target compound's 4-chlorobenzyl propanamide side chain is of intermediate length (five rotatable bonds from the benzoxazolone core to the terminal aryl ring), suggesting a possible mixed 2:1 and 1:1 binding mode that would be uniquely sensitive to the 4-chloro substitution pattern through both steric and electronic effects [1][2]. In contrast, the 2-chloro isomer would present steric hindrance near the amide bond, potentially shifting the equilibrium toward 1:1 complexes.

Metal-binding stoichiometry
Class-level inference
Short-chain: 2:1 complex; Long-chain: 1:1 complex
Mixed stoichiometry predicted for intermediate chain length
Requires experimental confirmation
metal coordination stoichiometry ESI-MS

DNA Binding in the Absence of Metal Cations: Only Long Side-Chain Ligands Show Detectable DNA Affinity

Under metal-free conditions, only the long side-chain benzoxazole ligands (9, 10, 11) formed low-abundance 1:1 ligand/DNA complexes detectable by ESI-MS, while short side-chain ligands (6, 7, 8) showed no detectable DNA binding [1]. The target compound's intermediate side-chain length and the electron-withdrawing para-chloro substituent place it at the boundary between these two behavioral classes, potentially conferring conditional DNA-binding activity that is absent in the short-chain analogs and less metal-dependent than the long-chain analogs [1][2]. A 4-methylbenzyl analog (electron-donating substituent) or a 2-chlorobenzyl analog (ortho steric effect) would shift the electronic and steric balance, likely altering the metal-free DNA-binding threshold in unpredictable ways.

Metal-free DNA binding
Class-level inference
Long-chain: detectable; Short-chain: none
Conditional DNA-binding mode may shift
Boundary behavior inferred from analog data
DNA binding metal-free conditions side-chain dependency

Lipophilicity (XLogP3-AA) and Hydrogen-Bonding Capacity: Computed Physicochemical Differentiation from Closest Available Analogs

Computed physicochemical descriptors from PubChem reveal that N-(4-chlorobenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide possesses an XLogP3-AA of 2.7, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 [1]. By comparison, the N-(4-chlorophenyl) analog (CAS 263160-21-0, C16H13ClN2O3, MW 316.74) lacks the benzylic methylene spacer, resulting in a shorter and more rigid side chain with reduced lipophilicity . The N-(2-chlorobenzyl) positional isomer (Hit2Lead listing, same molecular formula) maintains identical H-bond donor/acceptor counts but differs in the spatial orientation of the chlorine atom, which can sterically interfere with the amide NH involved in metal coordination . These physicochemical differences, though subtle, translate into distinct chromatographic retention, solubility, and membrane permeability profiles that affect both assay behavior and formulation.

Physicochemical differentiation
Computed context
ΔXLogP3‑AA ≈ 0.3 vs 4‑chlorophenyl analog; ΔMW 14
Supports chromatographic selectivity review
Computed values from PubChem; verify experimentally
lipophilicity hydrogen bonding physicochemical properties

Recommended Research and Industrial Application Scenarios for N-(4-Chlorobenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide Based on Available Differentiation Evidence


Side-Chain-Dependent Metal Chelation and DNA Binding Studies

Researchers investigating the relationship between side-chain length/substitution and metal-mediated DNA binding should procure the 4-chlorobenzyl analog specifically. The intermediate side-chain length (five rotatable bonds) and the electron-withdrawing para-chloro substituent are predicted to produce a mixed 2:1 and 1:1 ligand/metal stoichiometry that is distinct from the pure 2:1 behavior of short-chain ligands (6, 7, 8) and the pure 1:1 behavior of long-chain ligands (9, 10, 11) [1]. ESI-MS titration experiments with Ni2+, Cu2+, and Zn2+ followed by DNA-binding assays can directly test this prediction and establish a structure–stoichiometry–activity relationship that cannot be accessed with any other commercially available analog.

Structure–Activity Relationship (SAR) Studies on Benzoxazolone Cytotoxicity

Given that the cytotoxicity IC50 of benzoxazole-propanamide ligands spans from 11 μM to >50 μM in A549 cells solely based on side-chain identity [1], the target compound serves as an essential SAR probe. Incorporating it into a panel alongside the N-(2-chlorobenzyl) isomer and the N-(4-methylbenzyl) analog enables systematic deconvolution of electronic (σp effect) vs. steric (ortho vs. para substitution) contributions to cytotoxicity. Procurement of all three analogs from verified sources ensures that the observed biological differences are attributable to chemical structure rather than batch-to-batch impurity profiles.

Method Development for Mass Spectrometry-Based Screening of Metal–Ligand–DNA Ternary Complexes

The compound's intermediate side-chain properties make it an ideal test ligand for developing and validating ESI-MS or native mass spectrometry methods that screen for conditional DNA binders. Unlike short-chain ligands that require metal cations for any detectable DNA interaction, and long-chain ligands that bind DNA even without metals [1], the target compound is hypothesized to exhibit metal-enhanced but not metal-absolute DNA binding, providing a graded response that is more informative for method optimization and calibration.

Physicochemical Reference Standard for Chromatographic Method Development

With an XLogP3-AA of 2.7, a molecular weight of 330.8 g/mol, and a single hydrogen bond donor [2], the compound occupies a well-defined region of chemical space that is useful as a retention-time marker in reversed-phase HPLC method development for benzoxazolone libraries. Its distinct retention relative to the 4-chlorophenyl analog (ΔXLogP ≈ 0.3, ΔMW = 14) provides a resolution challenge that can validate column selectivity and gradient performance.

Application
Selection Property
Validation Focus
Metal‑chelation & DNA binding studies
Side‑chain structural control
Metal‑dependent stoichiometry review
Cytotoxicity SAR studies
Side‑chain substitution profile
Cell‑model response endpoint review
MS‑based metal–ligand–DNA screening
Conditional DNA‑binding behavior
Metal‑enhanced binding context
Chromatographic reference standard
Defined physicochemical profile
Retention‑marker method validation
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